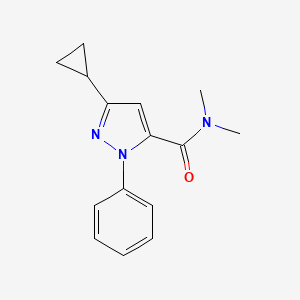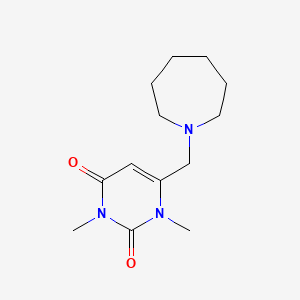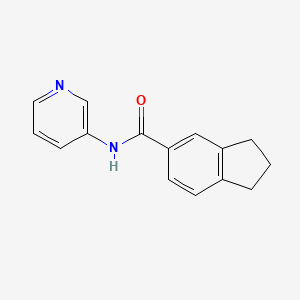
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, commonly known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
CDPPB acts as a positive allosteric modulator of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. When CDPPB binds to the allosteric site of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, it enhances the receptor's response to glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. However, the exact biochemical and physiological effects of CDPPB are still not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
CDPPB has several advantages for lab experiments, including its high potency and selectivity for 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which allows for precise modulation of the receptor's activity. However, CDPPB also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for CDPPB research, including investigating its potential applications in drug discovery, exploring its effects on other neurotransmitter systems, and developing more potent and selective 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CDPPB and its potential clinical applications.
Synthesis Methods
CDPPB can be synthesized using a multistep process involving the reaction of 3-amino-5-cyclopropylpyrazole with 2-bromoacetophenone, followed by N,N-dimethylation and carboxylation. The final product is obtained through recrystallization and purification.
Scientific Research Applications
CDPPB has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug discovery. In neuroscience, CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In psychiatry, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. Additionally, CDPPB has been used as a tool compound in drug discovery to screen for potential 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators.
properties
IUPAC Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)15(19)14-10-13(11-8-9-11)16-18(14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOKNPYDITXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NN1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)

![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)




![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)